Dimethyl 2-({4-nitrobenzoyl}oxy)malonate
Description
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is a nitro-substituted malonate ester characterized by a 4-nitrobenzoyloxy group attached to the central malonate core. The 4-nitrobenzoyl group is electron-withdrawing, enhancing the acidity of the α-protons in the malonate moiety, which influences its reactivity in cyclization, alkylation, and catalytic processes .
Properties
Molecular Formula |
C12H11NO8 |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
dimethyl 2-(4-nitrobenzoyl)oxypropanedioate |
InChI |
InChI=1S/C12H11NO8/c1-19-11(15)9(12(16)20-2)21-10(14)7-3-5-8(6-4-7)13(17)18/h3-6,9H,1-2H3 |
InChI Key |
BJRRPXUOQKHNNL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and fluoro substituents increase the acidity of the malonate α-protons (pKa ~13.5 for dimethyl malonate ), enhancing reactivity in Michael additions and cyclizations .
- Steric Effects : Bulky substituents (e.g., cyclopentylmethyl in diethyl 2-(cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate) reduce reaction yields due to steric hindrance .
- Solubility: Methoxy groups (e.g., 2-methoxyphenoxy) improve solubility in polar solvents compared to nitro analogs .
Pharmaceutical and Industrial Relevance
- Regulatory Compliance : Nitro-substituted malonates like dimethyl 2-(4-chloro-2-nitrophenyl)malonate are critical in ANDA/NDA filings due to rigorous purity standards (≥95%) .
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